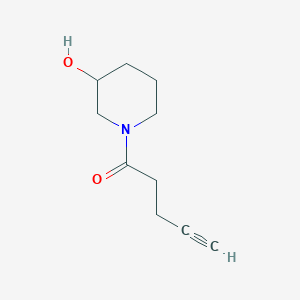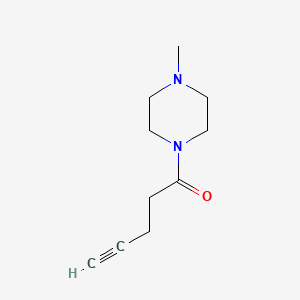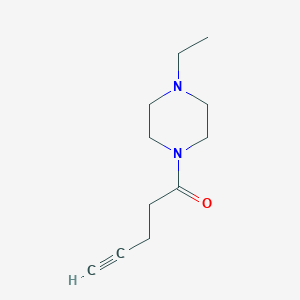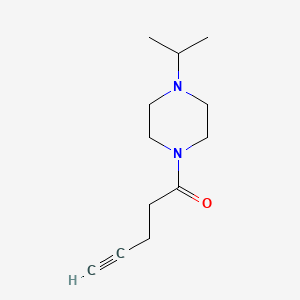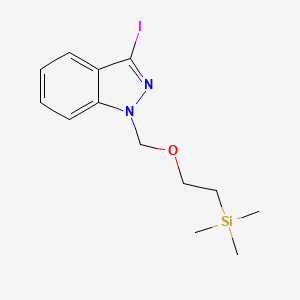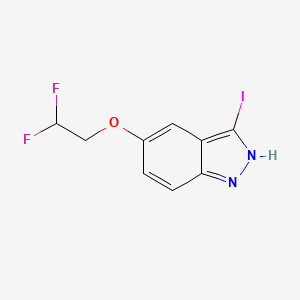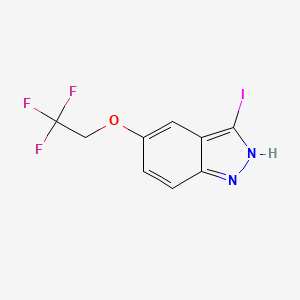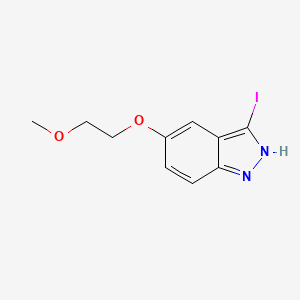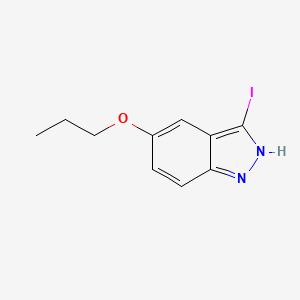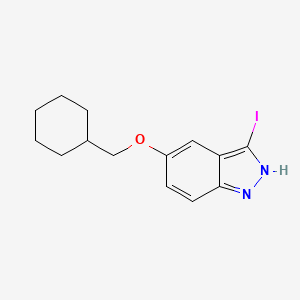
5-(Cyclohexylmethoxy)-3-iodo-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The cyclohexylmethoxy group can be introduced via a Williamson ether synthesis.
- This involves the reaction of cyclohexylmethanol with an appropriate alkyl halide in the presence of a strong base such as sodium hydride or potassium hydride .
Iodination:
- The iodination of the indazole ring can be achieved using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).
- The reaction is typically carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods:
Industrial production of 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole can be achieved through several steps:
-
Formation of the Indazole Core:
- The indazole core can be synthesized by cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
- Reaction conditions typically involve heating the reactants in the presence of an acid catalyst.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the cyclohexylmethoxy group, leading to the formation of cyclohexanone derivatives.
-
Reduction:
- Reduction of the iodine atom can lead to the formation of the corresponding hydrogenated indazole derivative.
-
Substitution:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
- Oxidation can yield cyclohexanone derivatives.
- Reduction can yield hydrogenated indazole derivatives.
- Substitution can yield various functionalized indazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound can be used as a building block in the synthesis of more complex organic molecules.
- It can serve as a precursor for the synthesis of other indazole derivatives with potential pharmaceutical applications.
Biology:
- The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Indazole derivatives are known for their pharmacological properties, and 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole could be investigated for its potential therapeutic applications.
Industry:
- The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole would depend on its specific application. In general, indazole derivatives can interact with various molecular targets, including enzymes and receptors, through binding interactions that modulate their activity. The presence of the iodine atom and the cyclohexylmethoxy group can influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
- 5-(Cyclohexylmethoxy)-1H-indazole
- 3-Iodo-1H-indazole
- 5-Methoxy-3-iodo-1H-indazole
Comparison:
- 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole is unique due to the presence of both the cyclohexylmethoxy group and the iodine atom, which can influence its chemical reactivity and biological activity.
- Compared to 5-(Cyclohexylmethoxy)-1H-indazole , the presence of the iodine atom in the 3-position can enhance its potential for further functionalization through substitution reactions.
- Compared to 3-Iodo-1H-indazole , the addition of the cyclohexylmethoxy group can increase the compound’s lipophilicity and potentially improve its biological activity.
- Compared to 5-Methoxy-3-iodo-1H-indazole , the cyclohexylmethoxy group can provide steric hindrance and influence the compound’s interaction with molecular targets.
Eigenschaften
IUPAC Name |
5-(cyclohexylmethoxy)-3-iodo-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN2O/c15-14-12-8-11(6-7-13(12)16-17-14)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMNAAQLDUTSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC3=C(NN=C3C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
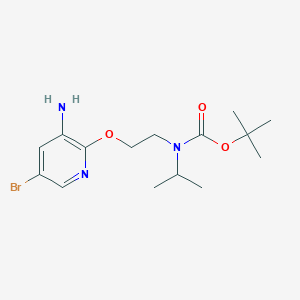
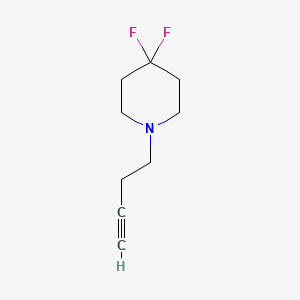
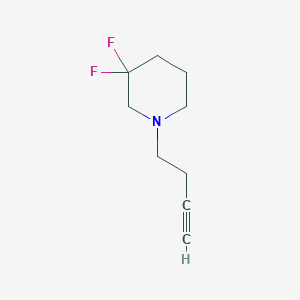
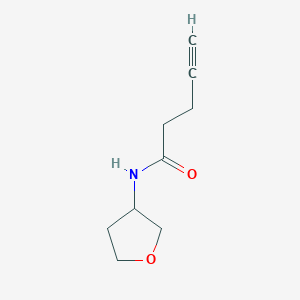
![1-[(3S)-3-Hydroxypiperidin-1-yl]pent-4-yn-1-one](/img/structure/B8154595.png)
